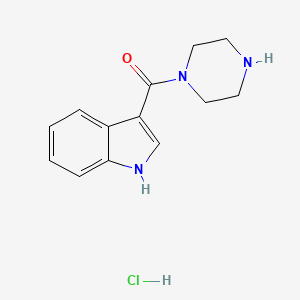

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Beschreibung

BenchChem offers high-quality 3-(piperazine-1-carbonyl)-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(piperazine-1-carbonyl)-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOKWKGKSGIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Piperazine-1-carbonyl)-1H-indole Hydrochloride: A Technical Guide to Structure, Synthesis, and Pharmacological Derivatization

Strategic Context & Chemical Significance

In modern medicinal chemistry and forensic toxicology, the indole-piperazine axis represents a highly privileged pharmacophore. Specifically, 3-(piperazine-1-carbonyl)-1H-indole hydrochloride (also known as 1H-indol-3-yl(piperazin-1-yl)methanone hydrochloride) serves as a critical synthetic intermediate[1]. It is the foundational building block for a diverse array of bioactive molecules, ranging from Class I Histone Deacetylase (HDAC) inhibitors[2] to emerging novel psychoactive substances (NPS) such as MEPIRAPIM and its fluorinated analogues[3],[4].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic precursor. The secondary amine of the piperazine ring provides a versatile nucleophilic site for subsequent alkylation, acylation, or reductive amination, while the indole nitrogen (N1) offers an orthogonal site for structural diversification[3].

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of this compound is essential for optimizing both its synthesis and its downstream applications. The molecule consists of an indole core linked via a carbonyl bridge at the C3 position to a piperazine ring. It is typically isolated and utilized as a hydrochloride salt to prevent oxidative degradation of the secondary amine and to dramatically enhance its solubility in polar solvents[5].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 3-(piperazine-1-carbonyl)-1H-indole hydrochloride |

| Synonyms | 1H-indol-3-yl(piperazin-1-yl)methanone HCl |

| CAS Registry Number | 1396867-47-2[1] |

| Molecular Formula | C13H15N3O • HCl |

| Molecular Weight (Salt) | 265.74 g/mol |

| Molecular Weight (Free Base) | 229.28 g/mol |

| SMILES | O=C(C1=CNC2=CC=CC=C12)N3CCNCC3.Cl |

| Solubility Profile | High in DMSO, Methanol, and H2O; Low in non-polar organics (Hexane, Toluene) |

| Structural Features | Hydrogen bond donor (Indole N-H, Piperazine N-H); Hydrogen bond acceptor (Carbonyl O) |

Synthetic Methodology & Mechanistic Rationale

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride relies on a highly controlled amide coupling reaction followed by a selective deprotection step[3],[2]. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Formation of Boc-Protected Intermediate)

-

Preparation: Dissolve 1.0 equivalent of indole-3-carboxylic acid and 1.1 equivalents of mono-Boc-protected piperazine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the stirring solution at 0 °C.

-

Causality: HATU is selected over traditional carbodiimides (like DCC or EDC) because it rapidly forms a highly reactive HOAt ester. This accelerates the reaction and minimizes side reactions (such as N-acylurea formation) when dealing with the sterically demanding secondary amine of piperazine[2].

-

-

Base Addition: Dropwise add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base, neutralizing the acidic byproducts and maintaining the basicity required for the piperazine's nucleophilic attack without competing for the active ester[2].

-

-

Reaction & Validation: Allow the mixture to warm to room temperature and stir for 6 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the indole-3-carboxylic acid peak (m/z 162) is entirely consumed, replaced by the intermediate mass (m/z 329).

-

Workup: Quench with saturated aqueous NaCl, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate[2].

Phase 2: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the intermediate in a minimal amount of anhydrous dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in anhydrous dioxane at 0 °C.

-

Causality: Anhydrous HCl in dioxane is strictly preferred over Trifluoroacetic acid (TFA). TFA requires a subsequent and tedious neutralization/free-basing step followed by salt formation. HCl in dioxane directly and quantitatively precipitates the highly stable, water-soluble hydrochloride salt of the target compound, driving the equilibrium forward and preventing hydrolysis of the newly formed amide bond[3].

-

-

Isolation: Stir for 2 hours at room temperature. The product will precipitate as a white/off-white solid. Filter, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum.

Synthetic workflow for 3-(piperazine-1-carbonyl)-1H-indole hydrochloride.

Pharmacological Significance & Downstream Derivatization

The 3-(piperazine-1-carbonyl)-1H-indole core is most prominently recognized as the backbone for a unique class of synthetic compounds originally flagged as Synthetic Cannabinoid Receptor Agonists (SCRAs)[3].

By alkylating the indole nitrogen (N1) with a pentyl or 5-fluoropentyl chain and methylating the piperazine nitrogen (N4), chemists synthesize MEPIRAPIM and 5F-BEPIRAPIM[3],[4]. MEPIRAPIM was initially identified in the Japanese illicit drug market in 2013 and was presumed to be a cannabimimetic due to its structural homology to JWH-018 (where the naphthyl group of JWH-018 is replaced by a 4-methylpiperazine group)[4],[5].

However, rigorous in vitro and in vivo pharmacological profiling has revealed a striking divergence in mechanism:

-

Negligible Cannabinoid Activity: Unlike traditional SCRAs, MEPIRAPIM and its derivatives exhibit minimal to negligible binding affinity and functional agonism at central CB1 and peripheral CB2 receptors[3],[6].

-

Potent CaV3 Inhibition: These derivatives act as potent inhibitors of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)[3]. Because they lack the central toxicities associated with CB1 activation, this chemical scaffold is currently being heavily exploited to develop novel, selective CaV3 inhibitors for the treatment of epilepsy and neuropathic pain[6].

Pharmacological divergence of MEPIRAPIM derivatives synthesized from the indole-piperazine core.

Analytical Characterization

For laboratories utilizing this compound for further synthesis or forensic reference, analytical verification is critical.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI+), the free base readily accepts a proton, yielding a strong [M+H]+ parent ion at m/z 230.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization (EI), the molecule undergoes characteristic alpha-cleavage at the amide bond. This yields a highly stable, resonance-stabilized indole-3-carbonyl cation (m/z 144), which is a definitive diagnostic fragment for this class of compounds[5].

References

-

1396867-47-2_CAS号:1396867-47-2 - Chemsrc -[Link]

-

Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - ACS Publications -[Link]

-

Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors - J-Stage -[Link]

-

Mepirapim - Wikipedia -[Link]

-

MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - Frontiers in Pharmacology -[Link]

Sources

- 1. chemsrc.com [chemsrc.com]

- 2. Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mepirapim - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]

Pharmacological Profile and Therapeutic Versatility of 3-(piperazine-1-carbonyl)-1H-indole Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 3-(piperazine-1-carbonyl)-1H-indole hydrochloride (CAS: 1172808-41-1) represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By combining the bioisosteric properties of an indole core with the conformational rigidity and solubility of a piperazine ring, this molecule serves as a critical building block for synthesizing ligands that target G-protein coupled receptors (GPCRs)—specifically the cannabinoid (CB1/CB2) and serotonergic (5-HT) systems—as well as epigenetic enzymes like Histone Deacetylase 6 (HDAC6). This whitepaper deconstructs the structural rationale, pharmacological landscape, and validated experimental methodologies associated with this core scaffold.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-(piperazine-1-carbonyl)-1H-indole HCl is engineered to optimize both pharmacodynamics and pharmacokinetics:

-

The Indole Core: Serving as a structural mimic of endogenous tryptamines (e.g., serotonin), the indole ring provides essential π−π stacking interactions and a hydrogen-bond donor (N1-H) critical for anchoring the molecule within the orthosteric binding pockets of GPCRs[1].

-

The Piperazine-1-carbonyl Moiety: The carbonyl group acts as a rigid linker and a hydrogen-bond acceptor. Unlike linear alkylamines, the piperazine ring restricts the molecule's conformational degrees of freedom. This entropic pre-organization lowers the energy penalty upon target binding, significantly enhancing receptor affinity[2].

-

Hydrochloride Salt Formulation: The secondary amine at the N4 position of the piperazine ring (pKa ≈ 9.0–9.5) allows for the formation of a stable hydrochloride salt. This is a deliberate physicochemical choice to ensure rapid dissolution in aqueous assay buffers and physiological fluids, overcoming the inherent lipophilicity of the indole core.

Figure 1: Derivatization workflow of the indole-piperazine scaffold into distinct therapeutic agents.

Pharmacological Target Landscape

Cannabinoid Receptor (CB1/CB2) Agonism

Indole-3-carboxamides are the structural backbone of numerous synthetic cannabinoid receptor agonists (SCRAs). When the carboxamide nitrogen is incorporated into a piperazine ring, the resulting bicyclic or substituted piperazine analogs exhibit potent, nanomolar affinity for the CB1 receptor[2]. The steric requirements of the CB1/CB2 receptors dictate that N1-alkylation (e.g., adding a 5-fluoropentyl chain) drives the lipophilic interactions necessary for deep pocket insertion, while the piperazine ring interacts with the extracellular loops to dictate efficacy and duration of action[3].

Serotonergic (5-HT) Modulation

Because the indole core mimics endogenous 5-hydroxytryptamine, piperazine-carbonyl derivatives frequently exhibit off-target or primary activity at 5-HT 1A and 5-HT 2A receptors[4]. The basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of serotonergic GPCRs, acting as a tunable dial for agonist versus antagonist activity.

Figure 2: GPCR signaling cascade modulated by indole-piperazine cannabinoid and serotonergic ligands.

Epigenetic Modulation: HDAC6 Inhibition

Recent breakthroughs in neuropharmacology have repurposed the indole-piperazine scaffold as a surface recognition cap for histone deacetylase 6 (HDAC6) inhibitors. By appending a zinc-binding group (ZBG)—such as a hydroxamic acid—to the N4 position of the piperazine, researchers have synthesized highly selective HDAC6 inhibitors. These compounds (e.g., exhibiting IC 50 values as low as 13.6 nM) promote the hyperacetylation of α -tubulin, driving neurite outgrowth and providing robust neuroprotection against oxidative stress[5].

Figure 3: Mechanism of HDAC6 inhibition via zinc chelation, promoting α-tubulin hyperacetylation.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 3-(piperazine-1-carbonyl)-1H-indole derivatives must utilize self-validating experimental protocols. The following workflows emphasize the causality behind critical reagent choices.

Protocol 1: GPCR Radioligand Binding Assay (CB1/5-HT)

This protocol determines the binding affinity ( Ki ) of indole-piperazine derivatives at GPCRs.

-

Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or 5-HT 2A receptors in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.

-

Ligand Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g., [³H]-CP55,940 for CB1) and varying concentrations of the test compound. Crucial Step: Add 0.1% fatty acid-free Bovine Serum Albumin (BSA) to the assay buffer. Causality: Indole-piperazine derivatives with N-alkyl chains are highly lipophilic; BSA prevents non-specific binding to the polystyrene microplates, preventing artificially inflated IC50 values.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, reducing background radioligand adherence.

-

Self-Validation: Include a known full agonist (e.g., unlabelled CP55,940) as a positive control to define non-specific binding. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.

Protocol 2: HDAC6 Enzymatic Inhibition Assay

This protocol evaluates the epigenetic modulatory potential of hydroxamate-derivatized analogs[5].

-

Enzyme-Substrate Incubation: Mix recombinant human HDAC6 with the fluorogenic substrate Boc-Lys(Ac)-AMC in assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

-

Inhibitor Addition: Add the indole-piperazine test compound and incubate for 30 minutes at 37°C.

-

Developer Addition: Add a trypsin-like protease developer. Causality: Trypsin cannot cleave the amide bond of acetylated lysine. It will only cleave and release the AMC fluorophore if HDAC6 has successfully deacetylated the substrate. Therefore, lower fluorescence directly correlates with higher HDAC6 inhibition.

-

Self-Validation: Run Tubastatin A in parallel as a reference HDAC6-selective inhibitor. Include a "no-enzyme" control well to subtract background auto-fluorescence, ensuring the signal is strictly enzyme-dependent.

Quantitative Data Presentation

The structural modularity of the 3-(piperazine-1-carbonyl)-1H-indole scaffold allows it to be tuned for vastly different therapeutic targets. The table below summarizes the structure-activity relationship (SAR) shifts observed upon derivatization.

| Derivative Class | Core Modification | Primary Target | Binding Affinity ( Ki ) / IC50 | Therapeutic Application |

| Bicyclic Piperazine Analog | N1-Alkyl, N4-Constrained | CB1 Receptor | Ki < 10 nM | Antinociception / Analgesia[2] |

| Hydroxamate Derivative | N4-Hydroxamic Acid (ZBG) | HDAC6 Enzyme | IC50 = 13.6 nM | Neuroprotection / Neurite Outgrowth[5] |

| 5-Fluoropentyl Analog | N1-(5-fluoropentyl) | CB1/CB2 Receptors | Ki < 5 nM | Endocannabinoid System Research[3] |

| Unsubstituted Core | None (HCl Salt) | 5-HT Receptors | Variable ( μ M range) | Synthetic Precursor / Building Block[4] |

Sources

- 1. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies | MDPI [mdpi.com]

- 2. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021155467A1 - 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Engineering the Indole-Piperazine Privileged Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary

The fusion of the indole nucleus with a piperazine ring creates a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. This whitepaper deconstructs the Structure-Activity Relationship (SAR) of indole-piperazine derivatives, exploring the mechanistic causality behind their efficacy in central nervous system (CNS) polypharmacology, antimicrobial resistance, and oncology. By integrating rational drug design principles with self-validating experimental protocols, this guide provides actionable insights for lead optimization.

The Pharmacophore Logic of Indole-Piperazines

The success of the indole-piperazine scaffold lies in its complementary physicochemical properties. The indole ring provides a flat, electron-rich aromatic system capable of π−π stacking, while its N-H group acts as a critical hydrogen-bond donor. Conversely, the piperazine ring features a basic secondary or tertiary amine (pKa ~9.8). At a physiological pH of 7.4, this nitrogen is protonated, enabling it to form robust electrostatic interactions (salt bridges) with negatively charged amino acid residues in target proteins[1].

Figure 1: Modular pharmacophore model of indole-piperazine derivatives dictating receptor affinity.

SAR in CNS Therapeutics: Targeting Aminergic GPCRs

In neuropharmacology, indole-piperazines are heavily utilized as Multi-Target Directed Ligands (MTDLs) for the treatment of depression, schizophrenia, and neurodegenerative diseases[1].

Mechanism of Action & Causality

The indole moiety structurally mimics endogenous serotonin (5-hydroxytryptamine), allowing it to anchor into the orthosteric binding site of 5-HT receptors. Simultaneously, the protonated piperazine nitrogen forms a highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3) of aminergic G protein-coupled receptors (GPCRs)[1].

Key SAR Insights:

-

Linker Length: An alkyl linker of 2 to 4 carbons between the indole and piperazine rings is optimal. This specific distance ensures that the aromatic core and the basic amine perfectly match the spatial requirements of the 5-HT1A and 5-HT7 receptor binding pockets[1].

-

N4-Piperazine Substitution: Appending an aryl group (e.g., 2-methoxyphenyl) to the N4 position of the piperazine ring shifts the selectivity profile. The aryl group reaches into a secondary hydrophobic pocket, enhancing binding affinity for Dopamine D2 and 5-HT1A receptors, a strategy utilized in atypical antipsychotics[1].

-

Indole Core Modifications: Halogenation (e.g., 6-fluoro substitution) on the indole ring not only increases metabolic stability against cytochrome P450 enzymes but also enhances binding potency toward the 5-HT6 receptor, making these derivatives promising candidates for Alzheimer's disease therapy[2].

SAR in Antimicrobial and Anticancer Drug Discovery

Beyond the CNS, structural modifications to the indole-piperazine core have yielded potent agents against multidrug-resistant pathogens and malignancies.

Antitubercular Activity

The hybridization of indole-piperazines with 1,2,3-triazoles via click chemistry has generated highly potent antitubercular agents. The triazole ring acts as a bioisostere for amide bonds, improving cell wall penetration while providing additional nitrogen atoms to coordinate with the Mycobacterium tuberculosis MmpL3 transporter. Specific derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.6 µg/mL against the H37Rv strain[3].

Antimicrobial & Anticancer Optimization

The incorporation of electron-withdrawing groups (such as -Cl, -Br, or -NO2) on the piperazine or indole core significantly enhances lipophilicity, which correlates directly with improved antibacterial potency[4]. In oncology, hybridizing the indole core with thiazolidinedione or evaluating dual Bcl-2/Mcl-1 inhibition has produced compounds capable of inducing apoptosis in human cancer cell lines (e.g., MCF-7, HCT-116)[5].

Quantitative SAR Data Summary

To streamline lead optimization, the following table synthesizes the causal relationships between specific structural modifications and their biological readouts.

| Structural Modification | Primary Target / Application | Observed Biological Effect & Causality |

| N4-Aryl Piperazine Substitution | 5-HT1A / 5-HT7 Receptors | Enhances affinity via π−π stacking in the secondary hydrophobic pocket of the GPCR[1]. |

| Indole C5/C6 Halogenation (F, Cl) | 5-HT6 Receptor / Antimicrobial | Increases metabolic stability (blocks CYP oxidation) and alters electron density for tighter target binding[2],[4]. |

| 1,2,3-Triazole Linker Incorporation | M. tuberculosis (MmpL3) | Improves cell wall penetration and provides additional nitrogen atoms for critical hydrogen bonding (MIC = 1.6 µg/mL)[3]. |

| Indole-Thiazolidinedione Hybridization | Anticancer (Bcl-2/Mcl-1) | Facilitates dual inhibitory activity and induces apoptosis via optimized steric alignment in the binding groove[5]. |

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating systems. Below are the definitive protocols for generating and testing indole-piperazine MTDLs.

Figure 2: Integrated workflow from reductive amination synthesis to in vitro radioligand validation.

Protocol A: Chemoselective Reductive Amination

This protocol details the synthesis of 3-(piperazin-1-ylmethyl)-1H-indoles.

-

Step 1: Dissolve 1.0 eq of indole-3-carboxaldehyde and 1.1 eq of the substituted piperazine in dry 1,2-dichloroethane (DCE).

-

Step 2: Add catalytic glacial acetic acid (0.1 eq). Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the piperazine amine, driving the equilibrium toward the intermediate iminium ion.

-

Step 3: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and stir at room temperature for 12 hours. Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it reduces only the highly electrophilic iminium ion without reducing the unreacted aldehyde.

-

Step 4: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid, extract with dichloromethane (DCM), and purify via flash column chromatography.

Protocol B: Self-Validating Radioligand Binding Assay (5-HT1A)

To validate the synthesized MTDLs, their binding affinity must be quantified using a competitive radioligand assay.

-

Step 1: Prepare cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

-

Step 2: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Causality: Glass fiber filters possess a net negative charge due to silanol groups, which non-specifically bind the positively charged piperazine ligands. The highly cationic PEI neutralizes this charge, drastically reducing background noise and validating the signal-to-noise ratio.

-

Step 3: Incubate the membranes with 1 nM of the radioligand [3H]-8-OH-DPAT and varying concentrations of the synthesized indole-piperazine compound (10^-10 to 10^-5 M).

-

Step 4 (Control): In a parallel well, add 10 µM of unlabeled serotonin. Causality: This massive excess of endogenous ligand saturates all specific 5-HT1A receptor sites. Any radioactivity detected in this well represents non-specific binding, which is subtracted from total binding to calculate the true specific binding of the test compound.

-

Step 5: Terminate the reaction by rapid vacuum filtration, wash the filters with ice-cold Tris-HCl buffer, and quantify radioactivity using liquid scintillation counting to determine the IC50 and Ki values.

Conclusion

The indole-piperazine scaffold remains a masterclass in rational drug design. By understanding the causal relationships between spatial geometry, electronics, and target protein architecture, researchers can leverage this privileged structure to develop next-generation therapeutics spanning neuropharmacology, oncology, and infectious diseases.

Sources

- 1. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1,2,3-triazole incorporated indole-piperazines as potent antitubercular agents: Design, synthesis, in vitro biological evaluation, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

The 3-(Piperazine-1-carbonyl)-1H-indole Scaffold: A Privileged Motif in Modern Drug Discovery and its Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(piperazine-1-carbonyl)-1H-indole core is a versatile and privileged structural motif in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. This guide provides a comprehensive literature review of the known biological targets of compounds featuring this scaffold, offering field-proven insights into their mechanisms of action, experimental validation, and structure-activity relationships (SAR).

Introduction: The Significance of the Indole-Piperazine Conjugate

The indole ring system is a ubiquitous feature in numerous natural products and FDA-approved drugs, prized for its ability to participate in various non-covalent interactions with biological macromolecules. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is another common pharmacophore that imparts favorable physicochemical properties such as improved aqueous solubility and the ability to engage in hydrogen bonding. The conjugation of these two privileged scaffolds at the 3-position of the indole ring via a carbonyl linker creates a unique chemical entity with a distinct three-dimensional architecture, predisposing it to interact with a range of biological targets, primarily protein kinases and G-protein coupled receptors (GPCRs).

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of 3-(piperazine-1-carbonyl)-1H-indole derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and liver.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death. This is often accompanied by cell cycle arrest at specific phases, preventing the proliferation of cancerous cells. While the precise upstream targets can vary, the ultimate outcome is the activation of caspase cascades and the dismantling of the cell.

Validated Biological Targets in Oncology

While broad cytotoxic effects are observed, specific molecular targets have been identified for certain derivatives, with protein kinases being a prominent class.

Table 1: Reported Anticancer Activity of 3-(Piperazine-1-carbonyl)-1H-indole Analogs

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/GI50 | Putative Target(s) | Reference(s) |

| Substituted 3-(piperazine-1-carbonyl)-1H-indoles | MCF-7 (Breast), HCT-116 (Colon) | Micromolar range | Tubulin polymerization | |

| Phenyl-(1-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amines | MCF-7 (Breast) | 37.13 ± 0.64 µg/mL (IFMA-4) | Progesterone Receptor (in silico) | |

| Indole-based carbohydrazide derivatives | A549 (Lung), HepG2 (Liver) | Sub-micromolar range | Tubulin |

Note: This table presents a selection of reported activities and is not exhaustive. The exact potency can vary depending on the specific substitutions on the core scaffold.

Experimental Workflow: Assessing Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated using cell viability assays. The Sulforhodamine B (SRB) and MTT assays are two widely accepted and robust colorimetric methods.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Plate adherent cancer cells in 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at a wavelength of 510 nm or 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces the cell population by 50%) values by plotting the percentage of viable cells against the log of the compound concentration.

Figure 1: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Central Nervous System (CNS) Activity: Targeting GPCRs

The 3-(piperazine-1-carbonyl)-1H-indole scaffold has also been extensively explored for its potential to modulate the activity of G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine (D2) receptors. Derivatives of this class have shown promise as potential treatments for a range of neurological and psychiatric disorders.

Serotonin (5-HT) Receptor Antagonism

Several studies have identified derivatives of this scaffold as potent antagonists of various serotonin receptor subtypes. Antagonism of specific 5-HT receptors is a key mechanism for many approved antipsychotic and antidepressant medications.

Dopamine (D2) Receptor Antagonism and Partial Agonism

The dopamine D2 receptor is another critical target for antipsychotic drugs. Compounds with the 3-(piperazine-1-carbonyl)-1H-indole core have been shown to act as both antagonists and partial agonists at D2 receptors. Partial agonists are of particular interest as they can modulate dopaminergic activity, potentially offering a better side-effect profile compared to full antagonists.

Table 2: Reported GPCR Activity of 3-(Piperazine-1-carbonyl)-1H-indole Analogs and Related Structures

| Compound/Derivative Class | Target Receptor | Activity | Reported Ki/IC50 | Reference(s) |

| N(1)-Arylsulfonyl-3-piperazinyl indoles | 5-HT6 | Antagonist | Ki = 3.4 nM (compound 7a) | |

| 1-(4-fluorophenyl)-1H-indoles with 3-piperazinyl substitution | 5-HT2 / D2 | Antagonist | Nanomolar affinity | |

| 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles | D2 | Partial Agonist | Nanomolar affinity |

Note: This table includes data from closely related structures to illustrate the potential of the core scaffold.

Experimental Workflow: Assessing GPCR Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Radioligand Binding Assay for GPCRs

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Figure 2: General workflow for a radioligand binding assay to determine GPCR affinity.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 3-(piperazine-1-carbonyl)-1H-indole derivatives is highly dependent on the nature and position of substituents on both the indole and piperazine rings. Understanding these SARs is crucial for the rational design of more potent and selective compounds.

Substitutions on the Indole Ring

-

Position 1 (N-H): Substitution at the indole nitrogen, for example with an arylsulfonyl group, has been shown to be critical for high-affinity binding to the 5-HT6 receptor.

-

Position 5: Introduction of small lipophilic groups at the 5-position of the indole ring can enhance affinity for histamine H4 receptors in related indole-piperazine carboxamides.

-

Other Positions: Modifications at other positions of the indole can influence selectivity and pharmacokinetic properties.

Substitutions on the Piperazine Ring

-

N-4 Position: The substituent on the distal nitrogen of the piperazine ring plays a significant role in determining the target profile. Aryl groups are common and their substitution pattern can fine-tune affinity and selectivity for different GPCRs. For anticancer activity, various substituted phenyl groups have been shown to be effective.

-

Linker: The nature of the linker connecting the piperazine to other functionalities can also impact activity.

Figure 3: A simplified representation of key structure-activity relationship considerations for the 3-(piperazine-1-carbonyl)-1H-indole scaffold.

Future Directions and Conclusion

The 3-(piperazine-1-carbonyl)-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven ability to interact with key biological targets in oncology and neuroscience underscores its importance in modern medicinal chemistry. Future research will likely focus on:

-

Target Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms or GPCR subtypes to minimize off-target effects.

-

Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer and neurodegenerative disorders.

-

Pharmacokinetic Optimization: Further modification of the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.

References

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

-

BioMedSciDirect Publications. THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. [Link]

-

PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]

-

Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

-

ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

-

PubMed. Structure-activity Relationship Studies of CNS Agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin+ ++ -1-one Derivatives as Potential Central Anti-Serotonin Agents. [Link]

-

ResearchGate. Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. [Link]

-

PMC. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

-

PubMed. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. [Link]

-

ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

PubMed. 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. [Link]

-

PubMed. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. [Link]

-

ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

PubMed. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. [Link]

- Mahidol University.

Molecular weight and physicochemical characteristics of indole piperazine HCl

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indole Piperazine HCl

Introduction

The indole piperazine scaffold is a prominent structural motif in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1] Compounds incorporating this framework have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The formation of a hydrochloride (HCl) salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds like those containing a piperazine ring.[5][6]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of indole piperazine HCl. Understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic behavior, designing appropriate formulations, and ensuring the reliability of experimental results. This document will delve into the molecular weight and key physicochemical parameters, offering both theoretical understanding and practical methodologies for their determination. For the purpose of concrete illustration, this guide will periodically reference 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride , a representative member of this compound class.

Chemical Identity and Structure

The fundamental structure of an indole piperazine compound consists of an indole nucleus linked to a piperazine ring. The point of attachment and substitutions on either ring system give rise to a vast library of derivatives with diverse biological activities. The hydrochloride salt is formed by the reaction of the basic nitrogen atoms of the piperazine ring with hydrochloric acid.

Representative Compound: 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride

-

Chemical Formula: C13H19Cl2N3[7]

-

IUPAC Name: 3-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride[7]

-

CAS Number: 1185294-70-5 (for the monohydrochloride)[8]

-

Molecular Structure:

-

Indole Moiety: A bicyclic aromatic heterocycle that can participate in various biological interactions.[3][9]

-

Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. It is a weak base and the primary site of protonation to form the HCl salt.[10]

-

Hydrochloride Salt: The presence of one or two HCl molecules associated with the piperazine nitrogens significantly influences the compound's solubility and handling properties.[11]

-

Molecular Weight

The molecular weight (MW) is a fundamental property derived from the chemical formula of a compound. It is essential for stoichiometric calculations in chemical synthesis and for the interpretation of analytical data.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride (C13H19Cl2N3):

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

-

Total Molecular Weight: 288.222 g/mol

For the monohydrochloride salt (C13H18N3Cl), the molecular weight is 251.76 g/mol .[8]

Experimental Determination: Mass Spectrometry

While the theoretical molecular weight is precise, experimental verification is crucial to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the gold standard for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.

Causality in Experimental Choice: Mass spectrometry is chosen for its exceptional sensitivity and accuracy. It provides a direct measurement of the molecular mass, which can confirm the elemental composition when high-resolution instruments are used.

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the indole piperazine HCl in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of ~1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. For indole piperazine, positive ion mode is typically used, which will detect the protonated molecule [M+H]+.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the protonated molecule. For the free base of 3-(Piperazin-1-ylmethyl)-1H-indole (MW = 215.29 g/mol ), the expected peak would be at an m/z of approximately 216.29.

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Physicochemical Characteristics

The physicochemical properties of a molecule dictate its behavior in both laboratory and biological systems. For indole piperazine HCl, the most critical parameters are its melting point, solubility, and pKa.

| Property | Typical Value/Range | Significance |

| Melting Point | 150 - 250 °C (Varies with specific derivative and salt form) | Indicator of purity, crystal lattice energy, and stability. |

| Solubility | Freely soluble in water; sparingly soluble in alcohols. | Crucial for bioavailability and formulation development. |

| pKa | Two pKa values expected for the piperazine ring (approx. 5-6 and 9-10) | Determines the ionization state at different pH values, affecting absorption and distribution. |

Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a hydrochloride salt, it is often a decomposition temperature. It is a key indicator of purity, as impurities typically depress and broaden the melting range.[12]

Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is a preferred method as it provides more information than a simple capillary melting point apparatus.[13] It measures the heat flow required to raise the sample's temperature, revealing not just the melting point (as an endothermic peak) but also other thermal events like glass transitions or polymorph changes.[12][13]

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the indole piperazine HCl into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[13] The temperature range should encompass the expected melting point (e.g., from 30 °C to 300 °C).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's absorption and bioavailability. The conversion of a basic free base to a hydrochloride salt is a primary strategy to increase water solubility.[5]

Causality in Experimental Choice: The equilibrium solubility method, while time-consuming, is considered the most reliable ("gold standard") method because it measures the true thermodynamic solubility of the compound. The process involves allowing the solid to equilibrate with the solvent until the solution is saturated.

-

Preparation: Add an excess amount of indole piperazine HCl to a known volume of purified water in a sealed vial. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

pKa (Acid Dissociation Constant)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[15][16] It quantifies the strength of an acid in solution. For a basic compound like indole piperazine, the pKa values of its conjugate acid determine the extent of ionization at a given pH. This is critical, as the ionization state affects solubility, permeability across biological membranes, and target binding.[17] The piperazine ring has two basic nitrogen atoms and is expected to have two corresponding pKa values.

Causality in Experimental Choice: UV-Vis spectrophotometry is an effective method for pKa determination, provided the compound has a chromophore close to the ionization center, which is the case for indole piperazine.[17][18] The method relies on the principle that the ionized and non-ionized forms of the molecule will have different UV-Vis absorption spectra. By measuring the change in absorbance as a function of pH, the pKa can be determined.[18]

-

Wavelength Selection: Prepare two solutions of the compound at a low concentration (e.g., 10-20 µg/mL) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers. Scan both solutions across the UV-Vis range (e.g., 200-400 nm) to find the wavelength(s) of maximum absorbance difference between the fully protonated and neutral species.

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of +/- 2 pH units around the expected pKa values.

-

Sample Preparation: Prepare a series of solutions by dissolving the compound at the same concentration as in step 1 in each of the prepared buffer solutions.[19]

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot the measured absorbance versus pH. The pKa is the pH value at which the absorbance is exactly halfway between the minimum and maximum absorbance values, which corresponds to the point where the concentrations of the ionized and non-ionized species are equal.[18]

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Conclusion

The molecular weight and physicochemical characteristics of indole piperazine HCl are foundational parameters that govern its behavior from the synthesis flask to its ultimate biological target. Accurate determination of molecular weight confirms chemical identity, while a thorough understanding of melting point, solubility, and pKa is indispensable for ensuring purity, developing effective formulations, and predicting pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important class of compounds, empowering researchers to make informed decisions throughout the drug discovery and development process.

References

- Vertex AI Search. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.

- ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Pharma Knowledge Forum. (2024, August 30). What is the pKa and How is it determined.

- TÜBİTAK Academic Journals. (2012, January 1). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.

- Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.

- PharmaTutor. (2012, November 20). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.

- Creative Bioarray. Lipophilicity and pKa Assays.

- ResearchGate. (2020, May 13). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking | Request PDF.

- PMC. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients.

- Chemical Science (RSC Publishing). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.

- Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.

- PubChemLite. 2-(piperazine-1-carbonyl)-1h-indole hydrochloride (C13H15N3O).

- PMC - NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- PMC. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential.

- Tosoh Bioscience. Light scattering for determination of molecular weight and radius of gyration.

- PubChem. Piperazine, hydrochloride (1:?).

- PubChem. Piperazine Dihydrochloride.

- Wikipedia. Piperazine.

- Cambridge Isotope Laboratories. Piperazine·2HCl (2,2,3,3,5,5,6,6-D₈, 98%).

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

-

PubChem. 3-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride. Retrieved from [Link]

- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Cambridge Core - Journals & Books Online. Molecular weight determination.

- solubility rules of salts.

- CymitQuimica. CAS 142-64-3: Piperazine, hydrochloride (1:2).

-

Wikipedia. Piperazine. Retrieved from [Link]

- Global Calcium Pvt Ltd. Piperazine DI HCL.

- MDPI. (2025, July 9). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems.

- Impactfactor. (2024, November 8). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents.

- PubChem. 4-(piperazin-1-yl)-1H-indole.

- PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.

- NIST WebBook. Piperazine dihydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. China Piperidinhydrochlorid manufacturer | piperidine hydrochloride supplier | CAS:6091-44-7.

- Cayman Chemical. (2026, January 13). Safety Data Sheet.

- Ovid. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- National Institute of Standards and Technology. Piperazine - NIST WebBook.

- G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx.

- Molekula. 1-(3-Chlorophenyl)piperazine hydrochloride.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 6. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 7. 3-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | C13H19Cl2N3 | CID 17880879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Piperazin-1-ylmethyl)-1H-indole hydrochloride | 1185294-70-5 [sigmaaldrich.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Piperazine [medbox.iiab.me]

- 11. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpdft.com [rjpdft.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. ijirss.com [ijirss.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. pharmaguru.co [pharmaguru.co]

Application Note: Optimization of Amide Coupling in Indole-Piperazine Scaffolds for Drug Discovery

Introduction & Mechanistic Rationale

The indole-piperazine structural motif is a privileged scaffold in medicinal chemistry, frequently serving as the core for neuroactive agents (e.g., D3 dopamine receptor ligands) and anti-infective therapeutics[1]. However, the synthesis of these molecules via direct amide coupling between indole-carboxylic acids and substituted piperazines presents significant synthetic bottlenecks.

Standard coupling conditions (such as EDC/HOBt in dichloromethane) often result in poor yields (<50%) due to three compounding factors:

-

Steric Hindrance: Substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) possess significant steric bulk around the secondary amine, reducing their nucleophilicity.

-

Substrate Solubility: Indole-3-carboxylic acids exhibit notoriously poor solubility in standard non-polar halogenated solvents, stalling bimolecular reaction kinetics[2].

-

Symmetric Anhydride Formation: If the carboxylic acid is pre-mixed with a coupling reagent and base without the immediate presence of the amine, it rapidly dimerizes into a symmetric anhydride. This byproduct is highly unreactive toward sterically encumbered piperazines, effectively dead-ending the reaction[2].

To overcome these challenges, this Application Note details a validated, high-efficiency protocol utilizing uronium-based coupling reagents (e.g., HATU or COMU) to drive the formation of highly reactive OAt or OBt active esters, ensuring rapid nucleophilic trapping by the piperazine[3].

Reaction Optimization & Quantitative Data

The transition from classical carbodiimides to uronium-based reagents fundamentally alters the reaction kinetics. As demonstrated in the optimization table below, utilizing HATU in a highly polar aprotic solvent (DMF) with a sterically hindered base (DIPEA) maximizes both yield and purity while suppressing epimerization and anhydride formation.

Table 1: Optimization of Indole-3-carboxylic acid coupling with 1-(2-methoxyphenyl)piperazine

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Primary Mechanistic Limitation / Observation |

| EDC·HCl / HOBt | DIPEA | DCM | 16 | 42 | 88 | Poor solubility of indole core; sluggish kinetics with hindered amines. |

| DCC / DMAP | TEA | THF | 16 | 35 | 82 | DCU byproduct removal is difficult; high epimerization risk. |

| HATU | DIPEA | DMF | 2 | 89 | 98 | Highly efficient OAt ester formation; requires strict anhydrous conditions. |

| COMU | DIPEA | DMF | 1.5 | 92 | 99 | Rapid kinetics; safer byproduct profile, but reagent hydrolyzes easily[3]. |

Mechanistic Workflow

The following diagram illustrates the critical divergence point in the reaction pathway. The timing of the piperazine addition dictates whether the reaction proceeds through the highly reactive active ester or stalls at the symmetric anhydride.

Mechanistic workflow of uronium-mediated indole-piperazine amide coupling.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction fidelity at each stage.

Step 1: Preparation and Solubilization

-

Action: In an oven-dried round-bottom flask under an inert N2 atmosphere, suspend Indole-3-carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.15 mmol, 1.15 eq) in anhydrous DMF (5.0 mL).

-

Causality: DMF is mandated because indole-3-carboxylic acids exhibit poor solubility in DCM. Complete dissolution is critical for maintaining high local concentrations of the reactive species, thereby driving the bimolecular coupling kinetics[2].

-

Validation: The mixture will initially appear as a cloudy, heterogeneous suspension.

Step 2: Base-Promoted Activation

-

Action: Cool the flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise over 2 minutes.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its isopropyl groups provide steric shielding. This prevents the base itself from acting as a nucleophile and reacting with the highly active OAt ester intermediate.

-

Validation: Upon DIPEA addition, the suspension will rapidly clear into a homogeneous, pale-yellow solution, visually confirming the formation of the active ester.

Step 3: Nucleophilic Trapping (Time-Critical)

-

Action: Within 5 minutes of complete dissolution, add the substituted piperazine (1.1 mmol, 1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

-

Causality: If the active ester is left in the presence of the base without the amine, it will dimerize into a symmetric anhydride. This anhydride is significantly less reactive toward sterically hindered piperazines, leading to stalled reactions[2].

-

Validation: Monitor via LC-MS after 1 hour. The self-validating metric for success is the complete disappearance of the active ester mass and the dominant presence of the [M+H]+ product peak.

Step 4: Aqueous Workup and DMF Removal

-

Action: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 3×15 mL), followed by brine.

-

Causality: Residual DMF severely broadens peaks during silica gel chromatography. The 5% LiCl wash leverages the high hydration energy of lithium ions to effectively partition DMF into the aqueous phase.

-

Validation: The organic layer should be completely clear. Drying over anhydrous Na2SO4 and concentrating in vacuo should yield a crude solid or oil with no distinct amine or DMF odor.

Troubleshooting & Critical Parameters

-

Competing N1-Acylation: The indole nitrogen (N1) can sometimes compete with the desired C3-amide formation, leading to N-acylated byproducts. If LC-MS indicates N1-acylation, utilize zinc salts (e.g., ZnCl2 ) as an additive to promote C3-selectivity, or temporarily protect the N1 position with a Boc group prior to coupling[2].

-

Reagent Degradation: Uronium reagents like HATU and COMU are highly sensitive to moisture. If the reaction fails to turn pale yellow upon DIPEA addition (Step 2), the coupling reagent has likely hydrolyzed. Always store these reagents in a desiccator and weigh them rapidly.

Sources

Application Note: Preparation, Handling, and Storage of 3-(piperazine-1-carbonyl)-1H-indole HCl Stock Solutions

Executive Summary & Pharmacological Context

3-(piperazine-1-carbonyl)-1H-indole HCl is a highly versatile synthetic building block and pharmacophore. Featuring both a hydrogen-bond donating indole ring and a basic piperazine moiety, this scaffold is frequently utilized in the development of targeted therapeutics, including kinase inhibitors, 5-HT receptor modulators, and cannabinoid receptor ligands.

Because it is supplied as a hydrochloride (HCl) salt, its dissolution thermodynamics and solvent compatibility differ significantly from its free-base counterpart. This application note provides a causally-driven, self-validating protocol for the preparation of high-fidelity stock solutions, ensuring absolute reproducibility in downstream in vitro and in vivo assays.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the compound is the first step in preventing experimental artifacts such as incomplete dissolution or spontaneous precipitation.

| Property | Specification | Experimental Implication |

| Chemical Name | 3-(piperazine-1-carbonyl)-1H-indole hydrochloride | The HCl salt form increases hygroscopicity. |

| Molecular Formula | C₁₃H₁₅N₃O · HCl | Must account for the HCl mass when calculating molarity. |

| Molecular Weight | 265.74 g/mol (Batch-specific MW may vary) | Use exact batch MW from the Certificate of Analysis (CoA) for calculations. |

| Appearance | Crystalline Solid | Requires mechanical disruption (vortexing/sonication) for rapid dissolution. |

| Solubility (DMSO) | ≥ 50 mg/mL (~188 mM) | Excellent for highly concentrated, long-term master stocks. |

| Solubility (Water) | ~10–20 mg/mL | Soluble, but unbuffered solutions will experience a drop in pH. |

| Storage (Solid) | -20°C, desiccated | Protect from ambient moisture and UV light to prevent degradation. |

Solvent Selection: The Causality Behind the Chemistry

The choice of solvent dictates the stability and biological compatibility of your stock solution.

-

Anhydrous DMSO (For Master Stocks): Dimethyl sulfoxide (DMSO) is the gold standard for long-term storage. It efficiently disrupts the crystalline lattice of the compound without initiating hydrolysis. It is critical to use anhydrous DMSO (≤0.005% water). The introduction of water into DMSO stocks can cause the hydrolysis of the amide (carbonyl-piperazine) linkage over time and promote microbial growth. As per [1], DMSO stocks should be aliquoted to avoid repeated freeze-thaw cycles.

-

Buffered Aqueous Solvents (For Immediate Use): Because this compound is an HCl salt, it possesses enhanced aqueous solubility. However, dissolving the salt directly into unbuffered water releases protons, lowering the pH. In cell-based assays, this localized acidity can cause cellular toxicity or alter the protonation state of target proteins. Therefore, aqueous dilutions must be performed in physiological buffers (e.g., PBS, pH 7.4) immediately prior to use.

Standard Operating Procedure: 10 mM Master Stock Preparation

This protocol outlines the creation of a self-validating 10 mM master stock solution.

Step 1: Equilibration and Weighing

-

Equilibrate: Remove the sealed vial of 3-(piperazine-1-carbonyl)-1H-indole HCl from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. This artificially inflates the weighed mass (leading to sub-potent stocks) and accelerates hydrolytic degradation.

-

-

Weigh: Using a calibrated analytical balance and anti-static tools, weigh exactly 2.66 mg of the compound into a sterile, amber microcentrifuge tube.

Step 2: Dissolution

-

Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the tube to achieve a 10 mM concentration.

-

Mechanical Disruption: Vortex the mixture vigorously for 30–60 seconds.

-

Sonication: If micro-particulates remain, place the tube in a room-temperature ultrasonic water bath for 1–2 minutes.

-

Causality: Strictly avoid high-temperature sonication. Localized heating can induce thermal degradation of the piperazine ring and alter the compound's pharmacological profile.

-

Step 3: Self-Validation System

-

Visual Inspection (Tyndall Effect): Hold the tube against both a stark white and a pitch-black background while shining a focused light through it. The solution must be completely optically clear. Any light scattering (Tyndall effect) indicates incomplete dissolution or micro-precipitation.

-

Analytical Verification (Optional but Recommended): For GLP-compliant workflows, verify the integrity and concentration of the stock via LC-MS prior to long-term storage, as recommended in systematic separation protocols [3].

Step 4: Aliquoting and Storage

-

Aliquot: Divide the master stock into 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

-

Storage: Store immediately at -20°C or -80°C.

-

Causality: Amber tubes protect against photo-degradation. Single-use aliquots prevent freeze-thaw cycles, which cause solute concentration gradients and irreversible precipitation.

-

Workflow Visualization

Figure 1: Workflow for the preparation and validation of 3-(piperazine-1-carbonyl)-1H-indole HCl.

In Vitro Assay Dilution Protocol

When transitioning from a DMSO master stock to an aqueous biological assay, improper dilution techniques are the leading cause of compound "crashing out" (precipitating). To ensure biological relevance, follow these steps:

-

Thaw: Remove a single 10 mM DMSO aliquot from -20°C and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

-

Pre-warm Buffer: Pre-warm your target aqueous assay buffer or cell culture media to 37°C.

-

Causality: Diluting a room-temperature DMSO stock into a cold aqueous buffer drastically reduces the compound's solubility threshold, triggering instantaneous precipitation.

-

-

Dropwise Addition: While actively vortexing or stirring the pre-warmed buffer, add the DMSO stock dropwise. This prevents localized super-saturation.

-

DMSO Limitation: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity and confound assay results, a standard widely upheld in [2]. For example, to achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in the assay buffer.

References

-

Waters Corporation. "Development of Separation Methods for Synthetic Peptides Utilizing a Systematic Protocol." Waters Application Notes.[Link]

Application Note: Advanced Recrystallization Protocols for the Purification of Indole Hydrochloride Salts

Introduction & Mechanistic Rationale

Indole derivatives are foundational scaffolds in modern drug discovery. While hydrochloride salts are frequently the first choice for weakly basic pharmaceutical compounds due to the low pKa of the counterion[1], the purification of indole hydrochloride salts presents acute physicochemical challenges.

Because the indole nitrogen is exceptionally weakly basic, its corresponding hydrochloride salt is highly susceptible to dissociation, hydrolysis, and subsequent degradation. A failure to control the crystallization microenvironment inevitably leads to poor yields and compromised purity. As an application scientist, understanding the causality behind these degradation pathways is critical to designing a successful recrystallization strategy:

-

Thermal Dissociation: Hydrochloride salts of weak bases can exhibit a loss of hydrogen chloride at elevated temperatures (typically >110 °C, but often lower in solution), leading to precipitation of the free base due to the common-ion effect[2].

-

Hydrolysis & Oxidation: Exposure to atmospheric moisture drives the equilibrium toward the free base. Once liberated, the electron-rich indole ring is highly sensitive to oxygen and UV light. Oxidative degradation typically manifests as a distinct color change—yielding yellow, pink, red, or even blue/green hues (e.g., indigo derivatives)—which serves as an immediate visual indicator of compromised stability[3].

-

Acid-Catalyzed Polymerization: If the salt dissociates, the localized high concentration of liberated HCl can catalyze the dimerization or polymerization of the remaining free indole core.

To circumvent these issues, recrystallization must strictly employ anhydrous solvent systems , inert atmospheres , and tightly controlled thermal profiles .

Fig 1. Mechanistic pathways of indole HCl degradation dictating strict anhydrous/inert conditions.

Solvent Selection & Quantitative Data

Selecting the correct solvent system requires balancing the crystal lattice energy of the salt against the risk of solvolysis. Protic solvents (like water or un-dried alcohols) will hydrolyze the salt. Therefore, binary solvent systems (solvent/anti-solvent) are highly recommended to force rapid nucleation without requiring excessive thermal stress.

Table 1: Quantitative Summary of Optimal Solvent Systems for Indole HCl Salts

| Solvent System | Volume Ratio (v/v) | Max Solubilization Temp (°C) | Crystallization Temp (°C) | Rationale & Mechanistic Advantage |

| Methanol / Chloroform | 75:25 | 50 | 0 to 5 | MeOH provides solubility; CHCl₃ acts as a co-solvent stabilizing the ion pair. Proven effective for scale-up of preclinical candidates[4]. |

| Isopropanol / Diethyl Ether | 1:3 (Anti-solvent) | 60 | -20 | IPA dissolves the salt with minimal heating; Et₂O forces rapid nucleation, limiting the time the salt spends in solution. |

| Anhydrous Ethanol | Single Solvent | 75 | 4 | Standard approach for highly substituted, stable indoles. Requires strictly anhydrous EtOH to prevent hydrolysis. |

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints ensure that any deviation in physicochemical stability is caught immediately, preventing the downstream processing of degraded material.

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

Optimized for highly sensitive or poorly soluble indole hydrochlorides using a Methanol/Chloroform system[4].

Step 1: Preparation & Inertion

-

Place the crude indole hydrochloride salt in an amber-glass, round-bottom flask equipped with a magnetic stir bar.

-

Purge the flask with dry Argon or Nitrogen for 10 minutes to displace atmospheric oxygen. Maintain a positive inert pressure via a Schlenk line or balloon.

Step 2: Dissolution

-

Prepare a strictly anhydrous solvent mixture of Methanol/Chloroform (75:25 v/v).

-

Add the solvent mixture to the crude salt (approx. 75 mL per 1 g of substrate)[4].

-

Heat the suspension gently to 50 °C under continuous stirring until complete dissolution is achieved. Do not exceed 50 °C to prevent HCl volatilization.

Self-Validation Checkpoint 1 (Visual Integrity): Inspect the hot solution. It should be transparent and colorless to pale yellow. If the solution exhibits a pink, red, or blue hue, oxidative degradation has occurred[3]. Corrective Action: Halt the process, add 10% w/w activated charcoal, stir for 10 minutes, and proceed to Step 3 to rescue the batch.

Step 3: Clarification (Hot Filtration)

-

Quickly filter the hot solution through a pre-warmed, fine-porosity PTFE membrane (0.45 µm) into a clean, Argon-purged receiving flask to remove insoluble impurities or charcoal.

Step 4: Nucleation & Anti-Solvent Addition

-

Allow the clarified solution to cool slowly to room temperature (approx. 25 °C) over 45 minutes.

-

Begin dropwise addition of cold, anhydrous Diethyl Ether (or Hexane) under vigorous stirring until the solution becomes persistently turbid (cloud point).

-

Transfer the flask to an ice bath (0–5 °C) and allow undisturbed crystal growth for 2–4 hours.

Step 5: Isolation & Desiccation

-

Harvest the crystals via vacuum filtration under a blanket of Argon.

-

Wash the filter cake twice with 10 mL of ice-cold Diethyl Ether.

-

Dry the crystals in a vacuum desiccator (protected from light) at 25 °C for 12 hours.